(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide” is a complex organic molecule that features a variety of functional groups, including a benzodioxole moiety, a chlorophenyl group, a thiazinane ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazinane ring, the introduction of the benzodioxole and chlorophenyl groups, and the formation of the carboxamide group. A possible synthetic route could involve:
Formation of the Thiazinane Ring: This could be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzodioxole Group: This might involve a nucleophilic substitution reaction.
Introduction of the Chlorophenyl Group: This could be achieved through a Friedel-Crafts acylation reaction.
Formation of the Carboxamide Group: This could involve the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could occur at the carbonyl groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents might be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: The compound might exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: Due to its complex structure, the compound could be explored for its potential as a pharmaceutical agent.
Industry
Materials Science: The compound might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide: is similar to other compounds containing benzodioxole, chlorophenyl, and thiazinane moieties.
Uniqueness
- The unique combination of functional groups in this compound may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H20ClN3O4S |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-N-(3-chlorophenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C25H20ClN3O4S/c26-17-5-4-8-19(12-17)27-24(31)22-13-23(30)29(25(34-22)28-18-6-2-1-3-7-18)14-16-9-10-20-21(11-16)33-15-32-20/h1-12,22H,13-15H2,(H,27,31) |
InChI Key |
XTXAJMHFJUMVOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=CC=C2)N(C1=O)CC3=CC4=C(C=C3)OCO4)C(=O)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.